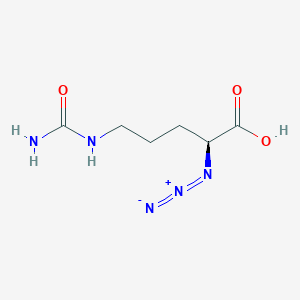
N3-L-Cit-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-L-Cit-OH is an azide-containing click chemistry reagent used for constructing peptidomimetic antibody-drug conjugate linkers via click-chemistry . This compound is particularly valuable in the field of medicinal chemistry due to its ability to facilitate the formation of stable covalent bonds between molecules, making it a crucial tool for drug development and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-L-Cit-OH is synthesized through a series of chemical reactions that introduce the azide group into the molecule. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N3-L-Cit-OH undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole ring, which is a key step in click chemistry.
Ring strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkyne groups, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
Copper sulfate and sodium ascorbate: Used in CuAAC reactions to catalyze the formation of the triazole ring.
Strained alkynes: Used in SPAAC reactions to facilitate the cycloaddition without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are highly stable and useful in various biochemical applications .
Scientific Research Applications
N3-L-Cit-OH has a wide range of scientific research applications, including:
Mechanism of Action
N3-L-Cit-OH exerts its effects through click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions result in the formation of stable triazole rings, which are essential for linking molecules together in a controlled and efficient manner . The molecular targets and pathways involved include the azide and alkyne functional groups, which react to form the triazole ring .
Comparison with Similar Compounds
Similar Compounds
N3-L-Cit-OH (DCHA): Another form of this compound used in similar applications.
Azido-PEG derivatives: Used in click chemistry for similar purposes.
Alkyne-containing compounds: React with azides to form triazole rings.
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it particularly suitable for constructing peptidomimetic antibody-drug conjugate linkers. Its ability to undergo both CuAAC and SPAAC reactions provides versatility in various chemical and biological applications .
Properties
IUPAC Name |
(2S)-2-azido-5-(carbamoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O3/c7-6(14)9-3-1-2-4(5(12)13)10-11-8/h4H,1-3H2,(H,12,13)(H3,7,9,14)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCIIDRGWZAPDA-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
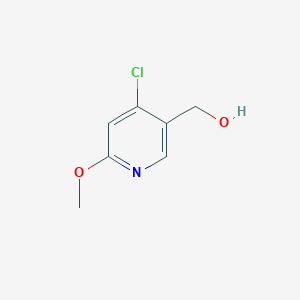
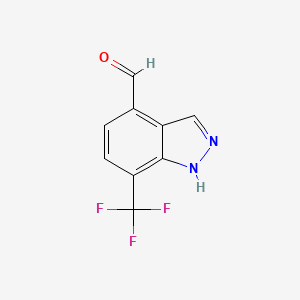
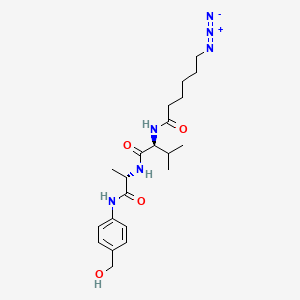
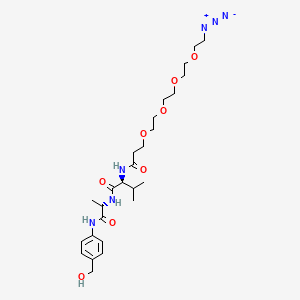
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid](/img/structure/B8147212.png)
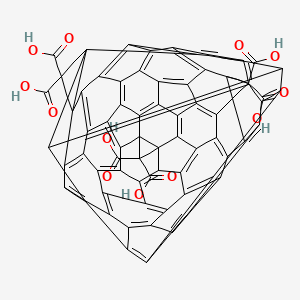
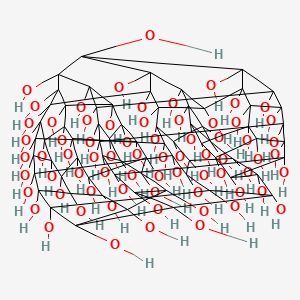
![2-Carboxy-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-4,5-dihydroxyoxan-3-olate](/img/structure/B8147238.png)
![(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1H-imidazo[4,5-b]pyridin-4-ium-4-yl]hexanoate](/img/structure/B8147239.png)
![(2S)-2-(15N)azanyl-6-[3-[(5S)-5-(15N)azanyl-5-carboxypentyl]imidazol-1-ium-1-yl]hexanoate](/img/structure/B8147244.png)
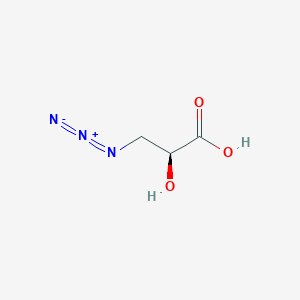
![(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B8147255.png)
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid](/img/structure/B8147259.png)
![(2S)-2-amino-6-[[2-[[(4S)-4-amino-4-carboxybutyl]amino]-4H-imidazol-5-yl]amino]hexanoic acid](/img/structure/B8147268.png)
